ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds, such as “ethyl pyrazolo[4,3-b]pyridine-6-carboxylates”, has been reported . The process involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form the pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords the final product .
Scientific Research Applications
X-ray Powder Diffraction Data Analysis : This compound serves as an important intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data for this compound have been reported, indicating its purity and structural integrity (Qing Wang et al., 2017).
Synthesis of Functionalized Tetrahydropyridines : A study demonstrates the use of related compounds in an expedient phosphine-catalyzed annulation. This results in the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's potential in complex chemical reactions (Xue-Feng Zhu et al., 2003).
Selective Synthesis of Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Research indicates that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are easily convertible to their 1-unsubstituted analogs (P. S. Lebedˈ et al., 2012).
Facile Synthesis of N-fused Heterocycle Products : The compound facilitates the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation, leading to the preparation of new N-fused heterocycle products in good to excellent yields (Aseyeh Ghaedi et al., 2015).
Synthesis of Pyrazolo[3,4-b]pyridine-4-carboxylates : Another study focuses on preparing ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate, showcasing the compound's versatility in synthesizing a range of chemical structures (T. Maqbool et al., 2013).
Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, closely related to the compound , have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating the compound's potential in advanced organic synthesis (Eglė Arbačiauskienė et al., 2011).
properties
IUPAC Name |
ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9/h11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMBFQKQGKWMAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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